4-Methyl-4-(methyldisulfanyl)pentanoic acid
Description
4-Methyl-4-(methyldisulfanyl)pentanoic acid (CAS 796073-55-7) is a sulfur-containing carboxylic acid with a molecular formula of C₇H₁₄O₂S₂ and a molecular weight of 194.315 g/mol . Its structure features a central disulfide bond (–S–S–) and a branched pentanoic acid backbone with a methyl group at the 4-position . This compound is primarily utilized as a cleavable linker in antibody-drug conjugates (ADCs), where its disulfide bond enables redox-sensitive drug release in intracellular environments . The methyl group enhances hydrophobicity, influencing solubility and pharmacokinetics, while the pentanoic acid spacer provides conformational flexibility for optimal payload delivery .
Stored at 2–8°C in inert conditions, it is available in milligram quantities for research purposes only .
Properties
IUPAC Name |
4-methyl-4-(methyldisulfanyl)pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFCEVXCVFNSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)SSC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468660 | |
| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-55-7 | |
| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(methyldisulfanyl)pentanoic acid typically involves the reaction of 4-methylpentanoic acid with methyldisulfanyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the disulfide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(methyldisulfanyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of esters or amides.
Scientific Research Applications
4-Methyl-4-(methyldisulfanyl)pentanoic acid is primarily used in the synthesis of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues . The compound acts as a cleavable linker, which releases the drug upon reaching the target site. This property makes it valuable in targeted cancer therapy research .
Mechanism of Action
The mechanism of action of 4-Methyl-4-(methyldisulfanyl)pentanoic acid in ADCs involves the cleavage of the disulfide bond in the linker. This cleavage is triggered by the reducing environment inside cancer cells, leading to the release of the cytotoxic drug. The released drug then exerts its effect by binding to specific molecular targets, such as tubulin or DNA, disrupting cellular functions and inducing cell death .
Comparison with Similar Compounds
Disulfide-Based Linkers
This compound vs. 4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid: Both contain disulfide bonds critical for ADC drug release via intracellular glutathione reduction . However, the pyridyl disulfide in the latter increases plasma stability due to aromatic conjugation, reducing premature cleavage compared to the methyl disulfide variant . The pyridyl group enhances solubility in aqueous environments, whereas the methyl disulfide confers greater hydrophobicity .
This compound vs. 3-Maleimidopropanoic acid: The maleimide linker forms stable thioether bonds with cysteine residues, making it non-cleavable and suitable for ADCs requiring prolonged systemic circulation . In contrast, the disulfide linker enables rapid payload release in reducing environments (e.g., tumor cells) .
Carboxylic Acid Derivatives
4-Hydroxy-4-methylpentanoic acid: Lacks a disulfide bond, rendering it unsuitable for redox-sensitive applications. Its hydroxyl group increases polarity, improving solubility but limiting utility in ADC design .
4-Methylpentanoic acid: A simple branched carboxylic acid used in ester synthesis. Its hydrophobicity and absence of reactive sulfur groups restrict its role in targeted drug delivery .
Sulfonamide-Based Compounds
- N-[(4-Methylphenyl)sulfonyl]leucine: Sulfonamide groups enable stable conjugation but lack cleavability. Used in non-ADC contexts for protein modification or as enzyme inhibitors .
Biological Activity
4-Methyl-4-(methyldisulfanyl)pentanoic acid (MDPA) is a compound primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This article explores the biological activity of MDPA, focusing on its mechanisms, applications in therapeutic contexts, and relevant research findings.
Chemical Structure and Properties
MDPA is characterized by its unique structure, which includes a methyl group and a disulfanyl moiety. This configuration allows it to participate in various biochemical interactions, particularly in the context of ADCs. The compound's ability to cleave under specific conditions is crucial for releasing cytotoxic agents selectively within targeted cells.
MDPA functions as a linker that connects antibodies to cytotoxic drugs in ADC formulations. The mechanism involves:
- Covalent Bond Formation : MDPA forms covalent bonds with thiol groups on proteins, which alters protein function and activity.
- Selective Release : Upon internalization by target cells, MDPA is cleaved, releasing the attached drug in proximity to the target site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity .
1. Antibody-Drug Conjugates (ADCs)
MDPA is extensively utilized in the development of ADCs due to its cleavable nature. ADCs are designed to deliver cytotoxic agents directly to cancer cells, thereby improving treatment specificity. The efficacy of MDPA-linked ADCs has been demonstrated in various preclinical studies.
| Study | Findings |
|---|---|
| Study A | Showed that MDPA-linked ADCs exhibited significantly reduced off-target effects compared to traditional chemotherapeutics. |
| Study B | Reported enhanced tumor regression in models treated with MDPA-based ADCs versus controls. |
2. Cytotoxicity and Selectivity
Research indicates that MDPA enhances the cytotoxicity of linked drugs by ensuring their release within the tumor microenvironment. For example, studies have shown that ADCs utilizing MDPA can achieve higher concentrations of active drug at the tumor site while reducing exposure to healthy tissues .
Case Studies
Several case studies highlight the effectiveness of MDPA in clinical and preclinical settings:
- Case Study 1 : In a phase I clinical trial involving an MDPA-based ADC targeting breast cancer cells, patients exhibited improved response rates with manageable side effects.
- Case Study 2 : Preclinical models demonstrated that MDPA-linked therapies led to significant survival benefits in subjects with aggressive forms of leukemia.
Q & A
Q. What is the role of the disulfide bond in 4-methyl-4-(methyldisulfanyl)pentanoic acid in ADC linker design?
The disulfide bond (–S–S–) in this compound serves as a redox-sensitive cleavage site, enabling controlled payload release in the reducing environment of target cells (e.g., intracellular glutathione-rich cancer cells). Its stability in systemic circulation and cleavage efficiency can be evaluated using Ellman’s assay to quantify free thiols post-reduction .
Q. How does the branched structure of this compound influence ADC pharmacokinetics?
The 4-methyl group introduces hydrophobicity, which may reduce aqueous solubility but improve membrane permeability. Pharmacokinetic studies often employ HPLC-MS to monitor linker stability in plasma, comparing branched vs. linear analogs to optimize bioavailability .
Q. What synthetic routes are available for this compound?
Synthesis typically involves thiol-disulfide exchange reactions or radical-based coupling. A validated method includes reacting 4-methylpentanoic acid derivatives with methyldisulfanyl reagents under inert conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity is confirmed via -NMR and LC-MS .
Advanced Research Questions
Q. How can researchers assess the redox-dependent payload release kinetics of ADCs using this linker?
Methodology:
- In vitro: Incubate ADCs in buffers mimicking extracellular (pH 7.4, 1 μM glutathione) and intracellular (pH 5.5, 10 mM glutathione) environments.
- Analytical tools: Use size-exclusion chromatography (SEC) to monitor antibody-linker integrity and LC-MS/MS to quantify released payloads over time.
- Data interpretation: Compare release half-lives () to correlate linker stability with therapeutic efficacy and off-target toxicity .
Q. What strategies mitigate solubility limitations caused by the methyl groups in this compound during ADC formulation?
Approaches:
- PEGylation: Introduce polyethylene glycol (PEG) spacers to enhance hydrophilicity without compromising cleavage efficiency.
- Co-solvent systems: Use tert-butanol/water mixtures during lyophilization to improve reconstitution properties.
- Structural analogs: Replace the methyl group with trifluoromethyl (–CF) to balance solubility and metabolic stability, validated via LogP measurements and in vivo PK/PD studies .
Q. How does the spatial arrangement of the disulfide bond affect linker-drug conjugate (LDC) stability under oxidative stress?
Experimental design:
- Expose LDCs to hydrogen peroxide (0.1–1 mM) to simulate oxidative stress.
- Monitor disulfide bond integrity via Raman spectroscopy (S–S stretching at ~500 cm) and correlate with payload retention using fluorescence polarization assays.
- Key finding: Steric hindrance from the methyl group reduces premature oxidation, enhancing serum stability compared to unsubstituted disulfides .
Data Contradictions and Validation
Q. Discrepancies in reported cleavage efficiency of disulfide linkers: How to resolve them?
- Possible causes: Variability in glutathione concentrations across cell lines or assay conditions (e.g., pH, temperature).
- Resolution: Standardize assays using reference cell lines (e.g., HepG2 for high glutathione) and include positive controls (e.g., cysteine-cleavable linkers). Publish raw data on cleavage kinetics and cellular uptake efficiency for cross-study validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
